molecular formula C18H18N4O2 B14879590 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide

Cat. No.: B14879590
M. Wt: 322.4 g/mol
InChI Key: IXTVDRJDLZHSTH-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD05023079” is known as Lenalidomide. Lenalidomide is a derivative of thalidomide and is primarily used as an immunomodulatory drug. It has significant applications in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits anti-inflammatory, anti-angiogenic, and anti-neoplastic properties, making it a versatile compound in medical research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lenalidomide is synthesized through a multi-step process starting from phthalic anhydride. The key steps involve:

    Cyclization: Phthalic anhydride reacts with ammonia to form phthalimide.

    Reduction: Phthalimide is reduced to phthalylamine.

    Condensation: Phthalylamine undergoes condensation with isobutyraldehyde to form the intermediate compound.

    Cyclization and Oxidation: The intermediate compound is cyclized and oxidized to form Lenalidomide.

Industrial Production Methods

In industrial settings, the production of Lenalidomide involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

    Oxidation: Lenalidomide can be oxidized to form reactive intermediates.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: Lenalidomide can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of Lenalidomide, which can have different pharmacological properties and applications.

Scientific Research Applications

Lenalidomide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its role in modulating immune responses and its effects on cellular pathways.

    Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological conditions.

    Industry: Employed in the development of new therapeutic agents and in drug formulation studies.

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

    Immunomodulation: It enhances the immune response by stimulating T cells and natural killer cells.

    Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

    Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways, including the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Lenalidomide is often compared with other immunomodulatory drugs such as thalidomide and pomalidomide. While all three compounds share a similar core structure, Lenalidomide is unique due to its enhanced potency and reduced side effects. Thalidomide, the parent compound, has significant teratogenic effects, which are minimized in Lenalidomide. Pomalidomide, another derivative, is used in cases where patients are resistant to Lenalidomide.

List of Similar Compounds

  • Thalidomide
  • Pomalidomide
  • Apremilast (another derivative with different therapeutic applications)

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)24-12(2)18(23)22-21-17-15-9-4-3-8-14(15)16(19)20-17/h3-10,12,20H,19H2,1-2H3

InChI Key

IXTVDRJDLZHSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N=NC2=C3C=CC=CC3=C(N2)N

Origin of Product

United States

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